Triacetylmethane

Description

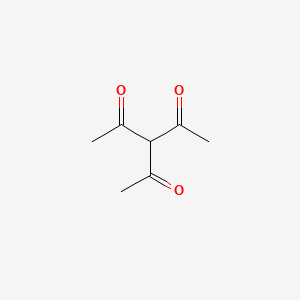

Structure

3D Structure

Properties

IUPAC Name |

3-acetylpentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-4(8)7(5(2)9)6(3)10/h7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZFRUHVDNDVJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50231145 | |

| Record name | Methine triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815-68-9 | |

| Record name | 3-Acetyl-2,4-pentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=815-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methine triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methine triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methine triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Triacetylmethane: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacetylmethane, systematically named 3-acetyl-2,4-pentanedione, is a beta-tricarbonyl compound that serves as a versatile building block in organic synthesis and coordination chemistry. Its unique structure, characterized by a central carbon atom bonded to three acetyl groups, imparts distinct chemical properties, most notably its existence as a tautomeric mixture of keto and enol forms. This guide provides a comprehensive overview of the synthesis and key physicochemical properties of this compound, tailored for professionals in research and drug development.

Properties of this compound

This compound is a colorless to clear yellow liquid with a chemical formula of C7H10O3.[1][2] A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 142.15 g/mol | [1][3] |

| CAS Number | 815-68-9 | [1][4] |

| Appearance | Clear yellow liquid | [1] |

| Density | 1.066 g/mL at 25 °C | [5][6] |

| Boiling Point | 203.5 °C | [5][6] |

| 96-97 °C at 15 torr | [2] | |

| Refractive Index (n20/D) | 1.487 | [5][6] |

| pKa | 5.81 at 25 °C | [1] |

| Flash Point | 88 °C (190.4 °F) - closed cup | [5] |

Keto-Enol Tautomerism

A significant feature of this compound is its existence in a state of keto-enol tautomerism. The equilibrium between the triketo form and its more stable enol tautomer, 3-(1-hydroxyethylidene)-2,4-pentanedione, is crucial to its reactivity. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

Caption: Keto-enol tautomerism of this compound.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the C-acylation of acetylacetone. The following is a representative experimental protocol adapted from established methods for the synthesis of β-dicarbonyl compounds.

Experimental Protocol: Synthesis via C-acylation of Acetylacetone

This procedure details the synthesis of this compound by the acylation of acetylacetone with acetic anhydride, using boron trifluoride as a catalyst.

Materials:

-

Acetylacetone (2,4-pentanedione)

-

Acetic anhydride

-

Boron trifluoride etherate (BF3·OEt2) or Boron trifluoride-acetic acid complex

-

Sodium acetate

-

Ether or Dichloromethane

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place acetylacetone (1.0 eq).

-

Addition of Acetic Anhydride: Add acetic anhydride (1.1 eq) to the flask.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Catalyst Addition: Slowly add boron trifluoride etherate (1.2 eq) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Workup:

-

Cool the reaction mixture again to 0 °C.

-

Slowly and carefully add a saturated aqueous solution of sodium acetate to quench the reaction.

-

Extract the aqueous layer with ether or dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to yield pure this compound.

Caption: Experimental workflow for this compound synthesis.

Applications in Synthesis

This compound is a valuable precursor in various organic transformations. Its enolate is a potent nucleophile and readily participates in reactions to form more complex molecules.

-

Heterocyclic Chemistry: It is used in the synthesis of substituted quinolines and other heterocyclic systems through reactions like the Friedländer annulation.

-

Coordination Chemistry: this compound acts as a tridentate ligand, forming stable complexes with a variety of metal ions. These metal complexes have potential applications in catalysis and materials science.[3][6]

Caption: Synthetic utility of this compound.

Safety Information

This compound is classified as an eye irritant.[1] Appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This technical guide provides a foundational understanding of the synthesis and properties of this compound. The detailed experimental protocol and summary of its physicochemical characteristics offer valuable resources for researchers and professionals in drug development and chemical synthesis. The versatile reactivity of this compound, stemming from its unique tricarbonyl structure and keto-enol tautomerism, establishes it as a valuable tool in the design and synthesis of novel molecules.

References

Keto-Enol Tautomerism in Triacetylmethane: An In-depth Technical Guide

Introduction

Tautomerism, a form of constitutional isomerism, involves the migration of a proton and the shifting of a double bond. A prominent example in organic chemistry is keto-enol tautomerism, an equilibrium between a "keto" form (containing a carbonyl group) and an "enol" form (containing a hydroxyl group adjacent to a double bond).[1][2][3] For most simple aldehydes and ketones, this equilibrium heavily favors the keto form.[4][5][6] However, in β-dicarbonyl and, more significantly, in β-tricarbonyl compounds like triacetylmethane, the enol form can be substantially populated and even predominant.[7]

This compound, a β-tricarbonyl compound, serves as a classic case for studying the factors that stabilize the enol tautomer.[7] This guide provides a detailed examination of the keto-enol tautomerism in this compound, presenting quantitative data, experimental methodologies, and visual representations of the underlying chemical principles.

The Tautomeric Equilibrium in this compound

This compound exists as an equilibrium mixture of its triketo form and a significantly more stable monoenol form, 3-(1-hydroxyethylidene)-2,4-pentanedione.[7] The presence of three electron-withdrawing acetyl groups enhances the acidity of the central methine proton, facilitating its removal and subsequent enolization.

The remarkable stability of the enol form in this compound is primarily attributed to two key factors:

-

Intramolecular Hydrogen Bonding: The enol form can adopt a cyclic conformation stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and one of the neighboring carbonyl oxygens.[1][7] This creates a stable six-membered ring-like structure.

-

Conjugation: The formation of the C=C double bond in the enol form creates a conjugated π-system with the adjacent carbonyl group, leading to delocalization of electron density and increased thermodynamic stability.[1][7]

Factors Influencing the Keto-Enol Equilibrium

Several external and internal factors can influence the position of the keto-enol equilibrium.

-

Solvent Polarity: The solvent plays a crucial role in determining the ratio of tautomers. Non-polar solvents, which cannot form strong hydrogen bonds with the solute, tend to favor the enol form, as the stabilizing intramolecular hydrogen bond remains intact.[8] Conversely, polar, protic solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the carbonyl and hydroxyl groups, which can shift the equilibrium towards the more polar keto form.[8][9][10]

-

Temperature: Temperature changes can significantly alter the equilibrium constant (Keq). Studies on similar β-triketones have shown that increasing the temperature shifts the equilibrium toward the triketo form.[11] This suggests that the enolization is an exothermic process (ΔH < 0).

-

Substituent Effects: Electron-withdrawing groups on the acetyl moieties can further acidify the α-protons and stabilize the enolate intermediate, generally favoring the enol form. Conversely, electron-donating groups can have the opposite effect.[12]

Quantitative Data

The equilibrium between the keto and enol forms can be quantified by the equilibrium constant, Keq = [Enol]/[Keto]. For β-triketones, the dienol form is often the predominant species in non-polar solvents at room temperature.[11]

| Compound | Solvent | Temperature (°C) | % Triketo (A) | % Monoenol (B) | % Dienol (C) |

| 1,5-diphenyl-1,3,5-pentanetrione | CDCl₃ | 20 | 1.8 | 15.6 | 82.6 |

| 1,5-di(p-tolyl)-1,3,5-pentanetrione | CDCl₃ | 20 | 0.4 | 0.9 | 98.7 |

| 1,5-di(p-chlorophenyl)-1,3,5-pentanetrione | CDCl₃ | 20 | 2.5 | 22.1 | 75.4 |

| 1,5-diphenyl-1,3,5-pentanetrione | DMSO-d₆ | 20 | 12.0 | 52.8 | 35.2 |

| 1,5-diphenyl-1,3,5-pentanetrione | CDCl₃ | 140 | 45.0 | 45.0 | 10.0 |

Data adapted from a study on symmetrical pentane-1,3,5-triones, which are structurally related to this compound.[11] Note that for this compound itself, the monoenol form is the most stable enol structure.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and common technique for studying keto-enol tautomerism because the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation and quantification of distinct signals for each form.[9][12]

Detailed Protocol for ¹H NMR Analysis:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃ for a non-polar environment, or DMSO-d₆ for a polar environment) in a standard 5 mm NMR tube. The typical volume is 0.6-0.7 mL.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum at a specific, controlled temperature (e.g., 25 °C).

-

Key signals to observe:

-

Keto Form: A sharp singlet for the two equivalent methylene protons (–CH₂–), typically in the range of δ = 3-4 ppm.[9] A singlet for the methine proton (-CH-).

-

Enol Form: A singlet for the vinyl proton (=CH–), typically in the range of δ = 5-6 ppm.[9] A sharp singlet for the enolic hydroxyl proton (–OH), often at a downfield chemical shift (δ > 10 ppm) due to the strong intramolecular hydrogen bond. Distinct signals for the non-equivalent methyl groups.

-

-

-

Data Analysis:

-

Carefully integrate the area under the characteristic peaks for the keto and enol forms. For example, integrate the methylene signal for the keto form and the vinyl proton signal for the enol form.

-

Calculate the mole fraction of each tautomer. If I_keto is the integral of the two methylene protons and I_enol is the integral of the one vinyl proton:

-

Moles_keto ∝ I_keto / 2

-

Moles_enol ∝ I_enol / 1

-

-

The percentage of the enol form is calculated as: % Enol = [Moles_enol / (Moles_keto + Moles_enol)] * 100

-

The equilibrium constant is then Keq = [Enol] / [Keto] = (Moles_enol) / (Moles_keto).

-

-

Variable Temperature Studies:

The keto-enol tautomerism of this compound provides an excellent model for understanding the principles of chemical equilibrium and molecular stability. The pronounced stability of its enol form, driven by intramolecular hydrogen bonding and conjugation, makes it a subject of significant interest in physical organic chemistry. The equilibrium is sensitive to environmental factors such as solvent and temperature, a phenomenon that can be precisely quantified using techniques like NMR spectroscopy. For researchers in drug development and materials science, understanding and controlling such tautomeric equilibria is crucial, as the different tautomers of a molecule can exhibit vastly different chemical reactivities, biological activities, and physical properties.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. homepages.bluffton.edu [homepages.bluffton.edu]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. This compound | 815-68-9 | Benchchem [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. cores.research.asu.edu [cores.research.asu.edu]

- 10. biopchem.education [biopchem.education]

- 11. fulir.irb.hr [fulir.irb.hr]

- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 13. m.youtube.com [m.youtube.com]

Spectroscopic Analysis of Triacetylmethane and its Analogs: An In-depth Technical Guide

Introduction

Triacetylmethane, a beta-triketone, represents a class of organic compounds with significant applications in coordination chemistry and as a precursor in organic synthesis. A comprehensive understanding of its molecular structure and dynamic behavior in solution is paramount for its effective utilization. This technical guide provides a detailed overview of the spectroscopic analysis of this compound, with a focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of published spectral data for this compound, this guide will leverage the extensively studied and closely related analog, acetylacetone (2,4-pentanedione), to illustrate the key spectroscopic features. The principles and techniques discussed are directly applicable to the analysis of this compound.

A central aspect of the chemistry of this compound and other β-dicarbonyl compounds is the phenomenon of keto-enol tautomerism. In solution, these compounds exist as a dynamic equilibrium between the diketo form and the enol form. The enol form is significantly stabilized by the formation of a strong intramolecular hydrogen bond, leading to a planar, six-membered ring-like structure. This equilibrium is a key determinant of the compound's spectroscopic properties.

Data Presentation

The following tables summarize the characteristic spectroscopic data for acetylacetone, which serves as a model for understanding the spectra of this compound.

Table 1: ¹H NMR Spectroscopic Data for Acetylacetone (CDCl₃)

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

| Enol Form | |||

| Enolic OH | ~15.5 | Singlet (broad) | 1H |

| Vinylic CH | ~5.5 | Singlet | 1H |

| Methyl (CH₃) | ~2.0 | Singlet | 6H |

| Keto Form | |||

| Methylene (CH₂) | ~3.5 | Singlet | 2H |

| Methyl (CH₃) | ~2.2 | Singlet | 6H |

Table 2: ¹³C NMR Spectroscopic Data for Acetylacetone (CDCl₃)

| Signal Assignment | Chemical Shift (δ) ppm |

| Enol Form | |

| Carbonyl (C=O) | ~191 |

| Vinylic (C=C) | ~100 |

| Methyl (CH₃) | ~24 |

| Keto Form | |

| Carbonyl (C=O) | ~201 |

| Methylene (CH₂) | ~58 |

| Methyl (CH₃) | ~30 |

Table 3: IR Spectroscopic Data for Acetylacetone (Liquid Film)

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (intramolecular H-bond) | 3200-2500 | Broad, Strong |

| C-H stretch (sp³ and sp²) | 3000-2850 | Medium-Strong |

| C=O stretch (conjugated ketone) | ~1620 | Strong |

| C=C stretch | ~1580 | Strong |

| C-H bend | ~1420 | Medium |

| C-O stretch | ~1250 | Strong |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of a liquid organic compound such as this compound or acetylacetone.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample (e.g., this compound) in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical and should dissolve the sample without reacting with it.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

-

-

Data Acquisition (¹H NMR):

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.

-

Shim the magnetic field to achieve a homogeneous field across the sample, which is essential for high-resolution spectra.

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a ¹H NMR spectrum, a small number of scans is usually sufficient.

-

Acquire the Free Induction Decay (FID) signal.

-

Process the FID using a Fourier transform to obtain the frequency-domain NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Reference the spectrum by setting the TMS peak to 0 ppm.

-

Integrate the peaks to determine the relative ratios of the protons.

-

-

Data Acquisition (¹³C NMR):

-

The sample preparation is the same as for ¹H NMR.

-

Select the ¹³C nucleus for observation.

-

Set the appropriate acquisition parameters. Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

-

Acquire the ¹³C NMR spectrum, usually with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

-

Process and reference the spectrum in a similar manner to the ¹H NMR spectrum.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

-

Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Place a small drop of the liquid sample (e.g., this compound) directly onto the ATR crystal.

-

If the sample is volatile, it may be necessary to cover the crystal to prevent evaporation during the measurement.

-

-

Data Acquisition:

-

Initiate the sample scan. The instrument will direct a beam of infrared radiation through the ATR crystal, where it will interact with the sample.

-

The detector measures the intensity of the transmitted radiation as a function of wavenumber.

-

The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Process the spectrum as needed, for example, by labeling the major peaks.

-

Mandatory Visualization

Caption: Keto-enol tautomerism of this compound.

Caption: Experimental workflow for spectroscopic analysis.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical and Chemical Properties of Triacetylmethane

Abstract

This compound, systematically named 3-acetyl-2,4-pentanedione, is a β-tricarbonyl compound with the chemical formula C7H10O3.[1][2] This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic characteristics, and synthetic methodologies. It is a versatile building block in organic synthesis and a ligand in coordination chemistry, primarily owing to its unique keto-enol tautomerism and the nucleophilic character of its enolate form.[3] This document serves as a technical resource for professionals in research and drug development, consolidating key data and experimental insights.

Core Physical and Chemical Properties

This compound is typically a clear yellow or colorless liquid at room temperature.[2] It is soluble in organic solvents and alkaline water.[2] A key characteristic of this compound is its acidity, with a pKa of 5.81, which is attributed to the stability of the resulting enolate anion.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 815-68-9[1][2] |

| Molecular Formula | C7H10O3[1] |

| Molecular Weight | 142.15 g/mol [4] |

| Appearance | Clear yellow or colorless liquid[2] |

| Boiling Point | 203.5 °C (at atmospheric pressure)[5]; 96–97 °C (at 15 torr)[2] |

| Density | 1.066 g/mL at 25 °C[5] |

| Refractive Index (n20/D) | 1.487[5] |

| pKa | 5.81 at 25 °C[1] |

| Flash Point | 88 °C (190.4 °F) - closed cup[5][6] |

Chemical Structure and Reactivity

This compound is a prototypical β-tricarbonyl compound, where a central carbon is bonded to three acetyl groups.[3] This structure dictates its chemical behavior, most notably its existence as an equilibrium mixture of keto and enol tautomers.[3]

Keto-Enol Tautomerism

The most significant chemical property of this compound is its ability to undergo keto-enol tautomerism.[3] The compound exists in equilibrium between its triketo form and its more stable enol tautomer, 3-(1-hydroxyethylidene)-2,4-pentanedione.[3] The enol form is significantly populated due to the formation of a stable intramolecular hydrogen bond and extended conjugation, which enhances its stability.[3][7][8] This equilibrium can be influenced by factors such as the solvent.[3] The interconversion between the two forms is catalyzed by both acids and bases.[3]

Caption: Keto-enol tautomerism of this compound.

Reactivity as a Nucleophile

The acidity of the central methine proton allows for the ready formation of a resonance-stabilized enolate anion.[2][3] This enolate is a potent C-nucleophile and is central to the synthetic utility of this compound.[3] It readily participates in reactions with various electrophiles.[3]

-

Formation of Metal Complexes: The enolate of this compound acts as a bidentate ligand, forming stable complexes with a variety of metals, analogous to metal acetylacetonates.[2][5] It has been used to synthesize novel palladium(II) and magnesium(II) complexes.[5][9]

-

Condensation Reactions: this compound undergoes condensation reactions with amines and other nucleophiles. For instance, its reaction with 2,6-diisopropylaniline yields 3-[1-(2,6-diisopropylphenylamino)ethylidene]pentane-2,4-dione.[5]

-

Cyclization Reactions: It is employed in Friedländer reactions for the synthesis of substituted quinolines and serves as a precursor in [3+3] cyclocondensation reactions to produce functionalized acetophenones.[3]

Caption: General reactivity pathway of this compound.

Spectroscopic Analysis

Spectroscopic techniques are crucial for characterizing this compound and distinguishing between its tautomeric forms.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum is instrumental in observing the keto-enol equilibrium.[3] The enol form is characterized by a downfield signal for the hydroxyl proton (OH) due to strong intramolecular hydrogen bonding.[3] Distinct signals for the methyl protons and the methine proton (in the keto form) versus the vinyl proton (in the enol form) allow for the quantification of the tautomeric ratio.[3]

-

¹³C NMR: The ¹³C NMR spectrum provides complementary data. The presence of a signal corresponding to a carbon-hydroxyl (C-OH) bond confirms the existence of the enol tautomer, and the chemical shifts of the carbonyl carbons are also diagnostic.[3]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present. The spectrum would show characteristic C=O stretching frequencies for the ketone groups. In the enol form, a broad O-H stretch would be observed, and the C=O stretch may be shifted to a lower frequency due to conjugation.[1]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show the molecular ion peak corresponding to its molecular weight (142.15 g/mol ).[1][10] The fragmentation pattern would likely involve the loss of acetyl and methyl groups.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the C-acylation of an acetylacetone enolate.[3] One specific high-yield procedure is the acylation of the thallous salt of acetylacetone.[11]

Methodology:

-

Preparation of the Substrate: The thallous salt of acetylacetone (0.1 mole) is suspended in 150 mL of dry tetrahydrofuran (THF) under a nitrogen atmosphere.[11]

-

Acylation: Gaseous acetyl fluoride is bubbled through the suspension at a rate of 3.0 cc/minute for a total of 30 minutes.[11]

-

Workup and Purification: The resulting mixture is filtered through Celite to remove the thallous fluoride precipitate. The filtrate is then concentrated under reduced pressure.[11]

-

Distillation: The residue is purified by vacuum distillation to yield this compound. This method has been reported to achieve an isolated yield of up to 96%.[11]

Caption: Workflow for the synthesis of this compound.

Safety Information

This compound is classified as a substance that causes serious eye irritation (H319).[1] Standard precautionary measures should be taken when handling this chemical.

-

Precautionary Statements:

-

Hazard Codes: Xi (Irritant)[4]

-

WGK (Water Hazard Class) Germany: 3 (highly hazardous to water)[4]

References

- 1. guidechem.com [guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 815-68-9 | Benchchem [benchchem.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound 97 815-68-9 [sigmaaldrich.com]

- 6. This compound 97 815-68-9 [sigmaaldrich.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. This compound | 815-68-9 [chemicalbook.com]

- 10. 2,4-Pentanedione, 3-acetyl- [webbook.nist.gov]

- 11. prepchem.com [prepchem.com]

Pioneering Synthesis: A Historical Overview of Triacetylmethane's Discovery

A foundational molecule in the study of keto-enol tautomerism and coordination chemistry, triacetylmethane, was first synthesized and characterized in 1887 by German chemists Ludwig Claisen and A. Combes. Their work, born from investigations into the reactions of ketones and esters, laid the groundwork for understanding the unique reactivity of β-dicarbonyl and β-tricarbonyl compounds.

This technical guide provides a detailed historical account of the discovery of this compound, presenting the original experimental protocols and quantitative data in a modern, accessible format for researchers, scientists, and drug development professionals.

The Genesis of a Triketone: Claisen and Combes' 1887 Synthesis

In their seminal paper, "Ueber die Synthese von Acetylaceton und Triacetylmethan" (On the Synthesis of Acetylacetone and this compound), published in the Berichte der deutschen chemischen Gesellschaft, Claisen and Combes detailed the first successful synthesis of this compound. Their approach was an extension of Claisen's earlier work on the condensation reactions of esters and ketones. The synthesis involved the acylation of acetylacetone, a method that remains a cornerstone of β-dicarbonyl chemistry.

The researchers reacted the sodium salt of acetylacetone with acetyl chloride in a dry ether solvent. The reaction proceeds via a nucleophilic acyl substitution, where the enolate of acetylacetone attacks the electrophilic carbonyl carbon of acetyl chloride. Subsequent acidification of the reaction mixture yielded this compound.

Experimental Protocol: The First Synthesis of this compound

The following is a modernized interpretation of the experimental protocol described by L. Claisen and A. Combes in their 1887 publication.

Objective: To synthesize this compound by the acylation of sodium acetylacetonate with acetyl chloride.

Reactants:

-

Sodium acetylacetonate (Natriumacetylaceton)

-

Acetyl chloride (Acetylchlorid)

-

Dry diethyl ether (absoluter Äther)

-

Dilute sulfuric acid (verdünnte Schwefelsäure)

Procedure:

-

Preparation of the Reaction Mixture: A suspension of finely powdered sodium acetylacetonate in anhydrous diethyl ether was prepared in a flask fitted with a reflux condenser to prevent the ingress of atmospheric moisture.

-

Acylation: Acetyl chloride was slowly added to the ethereal suspension of sodium acetylacetonate. The reaction was reported to be vigorous, requiring careful and gradual addition of the acetyl chloride. The reaction mixture was likely cooled to moderate the exothermic reaction.

-

Isolation of the Intermediate: The immediate product of the reaction was the sodium salt of this compound, which precipitated from the ether along with sodium chloride.

-

Acidification and Extraction: After the reaction was complete, the ethereal mixture was treated with dilute sulfuric acid to protonate the enolate and dissolve the inorganic salts. This resulted in the formation of free this compound, which dissolved in the ether layer.

-

Purification: The ethereal solution was separated, and the ether was removed by distillation. The crude this compound was then purified by distillation under reduced pressure.

Initial Characterization and Quantitative Data

Claisen and Combes performed an initial characterization of the newly synthesized compound, reporting its physical properties. The data from their 1887 paper is summarized in the table below. It is important to note that the analytical techniques of the era were limited, and these values represent the earliest reported data for this compound.

| Property | Reported Value (Claisen & Combes, 1887) | Modern Accepted Value |

| Boiling Point | 200-205 °C (with some decomposition) | 203.5 °C |

| Appearance | Colorless, oily liquid | Clear yellow liquid |

| Solubility | Sparingly soluble in water | Soluble in organic solvents and alkaline water[1] |

| Reaction with Ferric Chloride | Intense violet coloration | Characteristic positive test for enols |

The intense violet coloration observed upon reaction with ferric chloride was a key piece of evidence for Claisen and Combes, indicating the presence of an enolic form of the molecule. This was a significant observation, as it contributed to the nascent understanding of keto-enol tautomerism, a phenomenon where a molecule exists as an equilibrium mixture of keto and enol isomers. This compound, with its three carbonyl groups, exhibits a pronounced tendency to exist in its enol form due to the formation of a stable intramolecular hydrogen bond and extended conjugation.

Logical Flow of the Discovery

The discovery of this compound can be understood as a logical progression from the established chemistry of β-dicarbonyl compounds. The workflow illustrates the intellectual and experimental steps leading to this novel compound.

Conclusion

The pioneering work of Ludwig Claisen and A. Combes in 1887 not only introduced this compound to the world of chemistry but also provided significant insights into the reactivity of carbonyl compounds and the phenomenon of tautomerism. Their systematic approach, building upon the principles of the Claisen condensation, serves as a testament to the logical progression of scientific discovery. The detailed experimental protocol and initial characterization of this compound laid the foundation for over a century of research into the rich and complex chemistry of this versatile molecule and its derivatives.

References

The Solubility of Triacetylmethane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacetylmethane, also known as 3-acetyl-2,4-pentanedione, is a tricarbonyl compound with the chemical formula HC(C(O)CH₃)₃. It exists as a colorless liquid and is recognized for its utility in organic synthesis, particularly as a precursor to metal acetylacetonate-like complexes.[1] A fundamental physicochemical property that dictates its application in various chemical processes, including reaction kinetics, purification, and formulation, is its solubility in organic solvents.

Qualitative Solubility of this compound

This compound is generally described as being soluble in organic solvents.[1] This solubility is attributed to its molecular structure, which, despite the presence of polar carbonyl groups, has significant nonpolar character due to the methyl groups and the overall molecular symmetry. This allows it to interact favorably with a wide range of organic solvent molecules.

Inferred Solubility in Common Organic Solvents

While specific quantitative data for this compound is scarce, the solubility of a closely related β-diketone, acetylacetone (2,4-pentanedione), can provide valuable insights. Acetylacetone is reported to be soluble in a variety of common organic solvents.[2] Based on this, it can be inferred that this compound is likely to be soluble in the following types of solvents.

Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Examples | Inferred Solubility |

| Alcohols | Methanol, Ethanol | Soluble |

| Ketones | Acetone | Soluble |

| Ethers | Diethyl ether | Soluble |

| Halogenated | Chloroform | Soluble |

| Aromatic | Benzene, Toluene | Soluble |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Likely Soluble |

| Esters | Ethyl acetate | Soluble |

| Carboxylic Acids | Glacial Acetic Acid | Soluble |

Note: This table is based on the known solubility of acetylacetone and represents an inference for this compound. Experimental verification is required for precise quantitative data.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a liquid organic compound like this compound in an organic solvent. The most common and reliable method is the shake-flask method, followed by a quantitative analysis technique such as gravimetry or spectroscopy.

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[3] It involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the solute in the solution.

Materials:

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of an excess of the liquid solute phase is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to ensure equilibrium is reached. A typical duration is 24 to 48 hours, although the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the mixture to stand in the constant temperature bath for a period to allow for the separation of the undissolved this compound from the saturated solution.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed (or pre-cooled to the experimental temperature) pipette or syringe. To avoid any undissolved droplets, it is advisable to use a syringe filter.

-

Quantification: Determine the concentration of this compound in the collected sample using a suitable analytical method as described below.

Quantitative Analysis Techniques

This method is straightforward and relies on the precise measurement of mass.[4][5]

Procedure:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the known volume of the filtered saturated solution collected from the shake-flask experiment into the pre-weighed evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the boiling point of this compound can be used.

-

Once the solvent is fully evaporated, place the dish containing the this compound residue in a desiccator to cool to room temperature.

-

Weigh the evaporating dish with the residue.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the evaporating dish.

-

Calculate the solubility in terms of g/100 mL or other desired units.

This method is suitable if this compound exhibits a distinct absorbance at a specific wavelength in the chosen solvent. A calibration curve must be prepared first.

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound in the solvent of interest with known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Sample Analysis: Take the filtered saturated solution from the shake-flask experiment and dilute it with a known factor using the same solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

References

An In-depth Technical Guide to the Thermodynamic Stability of Triacetylmethane Tautomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacetylmethane, systematically known as 3-acetyl-2,4-pentanedione, is a β-tricarbonyl compound of significant interest in organic synthesis and coordination chemistry. A key characteristic of this compound is its existence as a mixture of tautomers, primarily the triketo and various enol forms. The position of this tautomeric equilibrium is a critical determinant of the compound's physical and chemical properties, including its reactivity, acidity, and ligand-forming capabilities. Understanding the thermodynamic stability of these tautomers is paramount for researchers in drug development and materials science, as the predominant tautomeric form can influence molecular interactions, reaction pathways, and biological activity.

This technical guide provides a comprehensive overview of the thermodynamic stability of this compound tautomers. It details the structural features of the tautomers, the principles governing their equilibrium, and the experimental methodologies for their quantitative analysis, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy. While specific thermodynamic data for this compound is not extensively tabulated in the literature, this guide utilizes data from the closely related and well-studied acetylacetone to illustrate the core principles and expected trends.

Tautomeric Forms of this compound

This compound can exist in a dynamic equilibrium between its triketo form and one or more enol forms. The enol form is significantly stabilized by two key factors:

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol form can form a strong intramolecular hydrogen bond with one of the neighboring carbonyl oxygens, creating a stable six-membered ring-like structure.

-

Conjugation: The formation of a carbon-carbon double bond in the enol tautomer allows for the delocalization of π-electrons across the carbonyl groups, which is an energetically favorable arrangement.

Due to these stabilizing effects, the enol form is substantially populated in the tautomeric mixture of this compound.

Thermodynamic Stability and Equilibrium

The tautomeric equilibrium between the triketo and enol forms is governed by thermodynamic principles. The position of the equilibrium is described by the equilibrium constant (Keq), which is the ratio of the concentration of the enol tautomer to the triketo tautomer.

Keq = [Enol] / [Triketo]

The equilibrium constant is related to the change in Gibbs free energy (ΔG°) for the tautomerization process by the following equation:

ΔG° = -RT ln(Keq)

where R is the gas constant and T is the temperature in Kelvin. The Gibbs free energy change is composed of enthalpic (ΔH°) and entropic (ΔS°) contributions:

ΔG° = ΔH° - TΔS°

Factors that influence the thermodynamic stability of the tautomers, and thus the position of the equilibrium, include:

-

Solvent Polarity: The polarity of the solvent can have a significant effect on the tautomeric equilibrium. Nonpolar solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding. Polar aprotic solvents can also stabilize the enol form through intermolecular hydrogen bonding. Polar protic solvents, however, can compete for hydrogen bonding with the solute, potentially destabilizing the intramolecularly hydrogen-bonded enol form and shifting the equilibrium towards the keto form.

-

Temperature: The tautomeric equilibrium is temperature-dependent. The direction of the shift with temperature depends on the sign of the enthalpy of tautomerization (ΔH°).

-

Steric and Electronic Effects: The electronic nature of substituents on the β-dicarbonyl framework can influence the acidity of the α-protons and the stability of the enol form.

Quantitative Data for a Model Compound: Acetylacetone

| Solvent | % Enol | Keq ([Enol]/[Keto]) | ΔG° (kJ/mol at 298 K) |

| Gas Phase | 92 | 11.5 | -5.9 |

| Cyclohexane | 97 | 32.3 | -8.6 |

| Carbon Tetrachloride | 95 | 19.0 | -7.3 |

| Benzene | 96 | 24.0 | -8.0 |

| Diethyl Ether | 88 | 7.3 | -4.9 |

| Chloroform | 82 | 4.6 | -3.8 |

| Acetone | 76 | 3.2 | -2.9 |

| Dimethyl Sulfoxide (DMSO) | 81 | 4.3 | -3.6 |

| Methanol | 69 | 2.2 | -2.0 |

| Water | 15 | 0.18 | +4.4 |

Note: Data is for acetylacetone and is intended to be illustrative of the principles of tautomeric equilibria in β-dicarbonyl compounds. Similar trends in solvent effects are expected for this compound.

Experimental Determination of Tautomeric Equilibria

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful and widely used technique for the quantitative analysis of keto-enol tautomerism. The interconversion between the keto and enol forms is typically slow on the NMR timescale, resulting in distinct sets of signals for each tautomer. The relative concentrations of the tautomers can be determined by integrating the corresponding signals.

Detailed Experimental Protocol for Quantitative ¹H NMR Analysis

The following protocol outlines the steps for determining the tautomeric equilibrium of this compound using quantitative ¹H NMR (qNMR).

4.1.1 Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆, CD₃OD). The choice of solvent will influence the tautomeric equilibrium.

-

Analyte Concentration: Prepare a solution of this compound at a concentration that provides a good signal-to-noise ratio (S/N) in a reasonable number of scans. A typical concentration range is 10-50 mM.

-

Internal Standard (Optional but Recommended): For absolute quantification, add a known amount of a suitable internal standard. The standard should be chemically inert, have a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals, and have a known purity.

4.1.2 NMR Data Acquisition

-

Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion. Ensure the spectrometer is properly tuned and shimmed.

-

Temperature Control: Maintain a constant and accurately known temperature throughout the experiment, as the equilibrium is temperature-sensitive.

-

Pulse Sequence: A standard single-pulse experiment is usually sufficient.

-

Relaxation Delay (d1): This is a critical parameter for quantitative accuracy. Set the relaxation delay to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons being integrated. This ensures complete relaxation of the magnetization between scans. The T₁ values can be determined using an inversion-recovery experiment.

-

Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high accuracy).

-

Spectral Width (sw): Ensure the spectral width is large enough to encompass all signals of interest, including the downfield enolic proton.

4.1.3 Data Processing

-

Fourier Transformation: Apply an exponential multiplication with a small line broadening factor (e.g., 0.3 Hz) to improve S/N without significantly distorting the lineshape.

-

Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.

-

Integration: Integrate the signals corresponding to specific protons of the keto and enol forms. For this compound, suitable signals would be the methine proton of the triketo form and the vinyl proton of the enol form. It is crucial to integrate non-overlapping signals.

4.1.4 Calculation of Equilibrium Constant and Tautomer Percentages

-

Determine the ratio of integrals: Ratio = (Integral of Enol Signal) / (Integral of Keto Signal)

-

Normalize for the number of protons: Molar Ratio = Ratio × (Number of Keto Protons) / (Number of Enol Protons)

-

Calculate the Equilibrium Constant (Keq): Keq = Molar Ratio

-

Calculate the Percentage of Each Tautomer: % Enol = [Keq / (1 + Keq)] × 100 % Keto = [1 / (1 + Keq)] × 100

Visualizations

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Caption: Tautomeric equilibrium of this compound.

Caption: Experimental workflow for qNMR analysis.

Caption: Factors influencing tautomeric equilibrium.

Conclusion

The thermodynamic stability of this compound tautomers is a fundamental aspect of its chemistry, with significant implications for its application in various scientific fields. The tautomeric equilibrium is heavily influenced by the solvent environment and temperature, with the enol form being substantially stabilized by intramolecular hydrogen bonding and conjugation. While specific thermodynamic data for this compound is not as readily available as for other β-dicarbonyls, the principles governing its tautomerism are well-understood. Quantitative ¹H NMR spectroscopy stands as the definitive experimental technique for accurately determining the position of the tautomeric equilibrium. The detailed protocol provided in this guide offers a robust framework for researchers to conduct such analyses, enabling a deeper understanding and more precise control over the chemical behavior of this compound in their research and development endeavors.

In-Depth Technical Guide to the Health and Safety of Triacetylmethane in Laboratory Settings

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling and use of triacetylmethane (also known as 3-acetyl-2,4-pentanedione) in a laboratory environment. The following sections detail the toxicological properties, safe handling procedures, emergency protocols, and waste disposal of this compound, with a focus on providing quantitative data and clear, actionable guidance for laboratory personnel.

Chemical and Physical Properties

This compound is a clear yellow liquid with the chemical formula C₇H₁₀O₃.[1][2] A summary of its key physical and chemical properties is provided in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 815-68-9 | [1][2] |

| Molecular Weight | 142.15 g/mol | [1] |

| Boiling Point | 203.5 °C (lit.) | [1] |

| Density | 1.066 g/mL at 25 °C (lit.) | [1] |

| Flash Point | 88 °C (190.4 °F) - closed cup | |

| Refractive Index | n20/D 1.487 (lit.) | [1] |

Toxicological Data

Limited quantitative toxicological data for this compound is available in the public domain. The available data from a Safety Data Sheet provided by Sigma-Aldrich is summarized below.

| Toxicity Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 2000 mg/kg | [3] |

| Skin Irritation | Rabbit | Dermal | Not an irritant (OECD 404) | [3] |

Experimental Protocols for Safety Assessment

The following sections describe the standardized methodologies for key toxicological and safety experiments. These protocols are based on internationally recognized OECD guidelines.

Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.[3]

Methodology:

-

Animal Model: The albino rabbit is the recommended species for this test.

-

Test Substance Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of shaved skin on the animal.

-

Exposure: The patch is covered with a gauze dressing and left in place for a specified period, typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours).

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system.

-

Classification: Based on the scores, the substance is classified as corrosive, irritant, or non-irritant.

Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

This test evaluates the potential of a substance to cause irritation or damage to the eyes.[4][5][6]

Methodology:

-

Animal Model: The albino rabbit is the preferred animal model.[6]

-

Test Substance Application: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye of the animal.[7] The other eye serves as a control.

-

Observation: The eyes are examined for signs of corneal opacity, iris lesions, and conjunctival redness and swelling at specific time points (1, 24, 48, and 72 hours after application).[6]

-

Scoring: The observed effects are scored using a standardized system.

-

Classification: The substance is classified based on the severity and reversibility of the ocular lesions. A substance is classified as "Category 1" if the effects are not expected to reverse or have not fully reversed within 21 days. If all effects have fully reversed within 21 days, it is classified as "Category 2".[5]

Flash Point Determination (Closed Cup Method)

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in air. The closed-cup method is a common procedure for this determination.

Methodology:

-

Apparatus: A closed-cup flash point tester is used, which consists of a sample cup with a tightly fitting lid equipped with an ignition source and a temperature measuring device.

-

Procedure: The sample is placed in the cup and heated at a slow, constant rate.

-

Ignition Test: At regular temperature intervals, the ignition source is introduced into the vapor space above the liquid.

-

Flash Point: The flash point is the lowest temperature at which a flash is observed.

Hazard Identification and Risk Management

Based on the available data, this compound is classified as causing serious eye irritation (H319).[1]

Personal Protective Equipment (PPE)

To minimize exposure, the following PPE should be worn when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

-

Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In case of potential for significant splashing, chemical-resistant coveralls may be necessary.

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Emergency Procedures

First Aid Measures

The following diagram outlines the appropriate first aid response to different exposure routes.

Fire Fighting Measures

This compound is a combustible liquid.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide and carbon dioxide.[8]

-

Firefighter Protection: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

The following workflow should be followed in the event of a this compound spill.

Stability and Reactivity

Chemical Stability

This compound is stable under recommended storage conditions.

Incompatible Materials

Avoid contact with strong oxidizing agents and strong bases.

Hazardous Decomposition Products

Under fire conditions, hazardous decomposition products include carbon monoxide and carbon dioxide.[8]

The following diagram illustrates the key reactivity and incompatibility information for this compound.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Disclaimer: This guide is intended for informational purposes only and does not substitute for a comprehensive risk assessment and the professional judgment of qualified personnel. Always consult the most current Safety Data Sheet (SDS) for this compound and follow all applicable safety regulations and institutional protocols.

References

- 1. This compound | 815-68-9 [chemicalbook.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 6. oecd.org [oecd.org]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. The thermal decomposition of triphenylacetic acid and triphenyl-acetyl chloride | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Triacetylmethane in Friedländer Quinoline Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedländer synthesis is a cornerstone reaction in heterocyclic chemistry, providing a direct route to quinoline and its derivatives. This method traditionally involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. This application note explores the use of triacetylmethane as the active methylene component in the Friedländer synthesis. While the reaction with this compound presents an interesting deviation from the expected outcome, it offers a unique pathway to substituted quinolines and related heterocyclic systems. This document provides detailed protocols and quantitative data for researchers interested in utilizing this reaction.

Reaction Overview

The reaction of this compound with 2-aminoaryl aldehydes under basic conditions does not lead to the anticipated tri-substituted quinoline product. Instead, the reaction proceeds through the formation of a 2-methyl-3-acetylquinoline intermediate, which can then undergo deacetylation to yield 2-methylquinoline and the corresponding unsubstituted quinoline.[1] This unusual product distribution is attributed to the reactivity of the acetyl groups on the this compound.

Quantitative Data Summary

The following table summarizes the product distribution and yields for the Friedländer synthesis using this compound with different 2-aminoaryl aldehydes.[1]

| 2-Aminoaryl Aldehyde | Product(s) | Yield (%) |

| 2-Aminobenzaldehyde | 2-Methylquinoline | 48% |

| Quinoline | 16% | |

| 2-Aminonicotinaldehyde | 2-Methyl-1,8-naphthyridine | 58% |

| 1,8-Naphthyridine | 3.8% |

Experimental Protocols

General Procedure for the Friedländer Reaction of this compound with 2-Aminoaryl Aldehydes [1]

This protocol details the general method for the synthesis of quinoline derivatives from this compound and a 2-aminoaryl aldehyde.

Materials:

-

This compound

-

2-Aminoaryl aldehyde (e.g., 2-aminobenzaldehyde)

-

Dry Ethanol (EtOH)

-

Saturated Ethanolic Potassium Hydroxide (KOH)

-

Dichloromethane (CH2Cl2)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Chromatography column and accessories

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol, 142 mg).

-

Add the 2-aminoaryl aldehyde (3.3 mmol, e.g., 397 mg of 2-aminobenzaldehyde) to the flask.

-

Add 10 mL of dry ethanol to the flask.

-

To the mixture, add a catalytic amount of saturated ethanolic KOH (0.2 mmol, approximately 1.3 mL).

-

Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

-

Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator. This will result in an oily residue.

-

Purify the residue by column chromatography on silica gel.

-

Elute the column with dichloromethane (CH2Cl2).

-

Collect the fractions and analyze them by TLC. The expected Rf values for the products from the reaction with 2-aminobenzaldehyde are approximately 0.6 for 2-methylquinoline and 0.35 for quinoline in CH2Cl2.

-

Combine the fractions containing the pure products and evaporate the solvent to obtain the isolated compounds.

Visualizations

Reaction Workflow

Caption: A high-level overview of the experimental workflow.

Proposed Reaction Mechanism

Caption: The proposed mechanism for the Friedländer synthesis using this compound.

References

Triacetylmethane as a Ligand for Metal Complex Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacetylmethane, a β-tricarbonyl compound, is a versatile ligand in coordination chemistry, capable of forming stable complexes with a wide array of metal ions. Its coordination chemistry is analogous to the well-studied acetylacetonate ligand, but the presence of a third acetyl group offers unique electronic and steric properties to the resulting metal complexes. This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal complexes utilizing this compound as a ligand, with a focus on their potential applications in research and drug development.

This compound exists in a tautomeric equilibrium between its triketo and enol forms. The enol form is crucial for its role as a ligand, as the deprotonation of the enolic hydroxyl group facilitates coordination to a metal center.

Applications in Research and Drug Development

Metal complexes of this compound and other β-dicarbonyls are being explored for a variety of applications, including:

-

Catalysis: The metal centers in these complexes can act as Lewis acids, catalyzing a range of organic reactions. The sterically encumbered nature of the this compound ligand can influence the selectivity of these catalytic processes.

-

Antimicrobial Agents: Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligand.[1][2][3] This is attributed to the chelation theory, which suggests that the partial sharing of the metal's positive charge with the donor atoms of the ligand increases the lipophilicity of the complex, facilitating its transport across microbial cell membranes.[4]

-

Anticancer Agents: The potential of metal complexes as anticancer agents is a significant area of research.[5] While specific studies on this compound complexes are limited, related β-diketonate complexes have shown promise. Their mechanism of action is often linked to the induction of apoptosis through various cellular signaling pathways.

Experimental Protocols

General Synthesis of Bis(triacetylmethanido)metal(II) Complexes

This protocol describes a general method for the synthesis of M(tam)₂ complexes, where 'tam' is the triacetylmethanido ligand and M is a divalent metal ion such as Copper(II), Nickel(II), Cobalt(II), or Zinc(II).

Materials:

-

This compound (H-tam)

-

Metal(II) chloride hexahydrate (e.g., CuCl₂·6H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂·6H₂O)

-

Sodium hydroxide (NaOH) or other suitable base

-

Methanol or Ethanol

-

Diethyl ether

-

Deionized water

Procedure:

-

Dissolve this compound (2 mmol) in 20 mL of methanol in a 100 mL round-bottom flask.

-

In a separate beaker, dissolve the Metal(II) chloride hexahydrate (1 mmol) in 10 mL of deionized water.

-

Slowly add the metal salt solution to the this compound solution with constant stirring.

-

Add a stoichiometric amount of a methanolic solution of sodium hydroxide (2 mmol in 10 mL methanol) dropwise to the reaction mixture to deprotonate the ligand.

-

Continue stirring the reaction mixture at room temperature for 2-3 hours. The formation of a precipitate indicates the formation of the metal complex.

-

Collect the precipitate by suction filtration and wash it with small portions of cold methanol and then diethyl ether.

-

Dry the resulting solid in a desiccator over anhydrous calcium chloride.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of bis(triacetylmethanido)metal(II) complexes.

Data Presentation

Spectroscopic Data

The coordination of the triacetylmethanido ligand to the metal center can be confirmed by various spectroscopic techniques. The following table summarizes expected shifts in key spectroscopic signals upon complexation.

| Spectroscopic Technique | Ligand (this compound) | Metal Complex (M(tam)₂) | Interpretation |

| Infrared (IR) | ~1700-1725 cm⁻¹ (C=O stretch, keto) | Lower frequency shift | Coordination of the carbonyl oxygen to the metal center weakens the C=O bond. |

| ~1600 cm⁻¹ (C=O stretch, enol) | |||

| ~3400 cm⁻¹ (O-H stretch, enol) | Disappearance of this band | Deprotonation of the enolic hydroxyl group upon coordination. | |

| ¹H NMR | Enolic proton signal | Disappearance of this signal | Deprotonation of the enolic proton. |

| Methyl proton signals | Shift in chemical shift | Change in the electronic environment of the methyl groups upon complexation. | |

| UV-Vis | π → π* transitions | Shift in λmax | Alteration of the electronic energy levels of the ligand upon coordination. |

| n → π* transitions | New d-d transition bands (for transition metals) | Electronic transitions within the d-orbitals of the metal ion. |

Note: Specific values will vary depending on the metal ion and the solvent used.

Structural Data

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of these complexes. For many first-row transition metals, bis(triacetylmethanido)metal(II) complexes are expected to adopt a distorted octahedral geometry, with two triacetylmethanido ligands chelating the metal center.

| Parameter | Expected Range/Value | Significance |

| Coordination Geometry | Distorted Octahedral | Indicates the spatial arrangement of the ligands around the metal ion. |

| M-O Bond Lengths | ~1.9 - 2.2 Å | Provides information on the strength of the metal-ligand bond. |

| O-M-O Bite Angle | ~85 - 95° | The angle within the chelate ring, indicating any strain in the coordination. |

Note: These are generalized values and will vary significantly based on the specific metal ion.

Potential Signaling Pathway in Biological Systems

While specific signaling pathways for this compound complexes are not yet extensively studied, a plausible mechanism of action for their potential anticancer activity can be extrapolated from related β-diketonate metal complexes. Many metal complexes induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.

A hypothetical signaling pathway for a this compound-metal complex could involve the following steps:

-

Cellular Uptake: The lipophilic nature of the complex allows it to cross the cell membrane.

-

ROS Generation: The metal center, through redox cycling, catalyzes the formation of ROS (e.g., superoxide anion, hydroxyl radical) from molecular oxygen.

-

Oxidative Stress: Increased ROS levels lead to damage of cellular components, including lipids, proteins, and DNA.

-

Mitochondrial Dysfunction: Oxidative stress can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of cytochrome c.

-

Apoptosome Formation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

-

Caspase Activation: The apoptosome activates pro-caspase-9, which in turn activates effector caspases like caspase-3.

-

Apoptosis: Activated caspase-3 executes the apoptotic program, leading to cell death.

Caption: A hypothetical signaling pathway for the induction of apoptosis by a this compound-metal complex.

Disclaimer: This document is intended for informational purposes for a research audience. The experimental protocols are generalized and may require optimization for specific metal ions and desired products. The proposed signaling pathway is hypothetical and based on the activity of related compounds; further research is needed to elucidate the precise mechanisms of action for this compound-metal complexes. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. sciensage.info [sciensage.info]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. Biological Investigations of Ru(II) Complexes With Diverse β-diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Investigations of the Antitumor Effects of First-Row Transition Metal(II) Complexes Supported by Two Fluorinated and Non-Fluorinated β-Diketonates - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Triacetylmethane Condensation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the condensation reaction of triacetylmethane, a versatile β-dicarbonyl compound, to synthesize substituted pyridine derivatives. The primary reaction covered is a modification of the Hantzsch pyridine synthesis, a multicomponent reaction involving the condensation of a β-dicarbonyl compound, an aldehyde, and an ammonia source.

Introduction

This compound (2,4,6-heptanetrione) possesses active methylene protons, making it an excellent substrate for various condensation reactions. One of the most significant applications is in the synthesis of heterocyclic compounds, particularly substituted pyridines. The Hantzsch pyridine synthesis offers a convergent and efficient method to construct the pyridine ring, a core scaffold in many pharmaceutical agents.[1][2] This protocol will detail a representative procedure for the condensation of this compound with an aromatic aldehyde and an ammonia source.

Reaction Principle

The Hantzsch pyridine synthesis is a four-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester (or a β-dicarbonyl compound), and an ammonia source. The reaction proceeds through a series of condensations, additions, and a final oxidation step to yield the aromatic pyridine ring. The initial product is a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.[1]

Experimental Protocols

General Protocol for the Synthesis of a 2,4,6-Triacetyl-3,5-disubstituted Pyridine Derivative

This protocol is a representative example based on the principles of the Hantzsch pyridine synthesis.[1][3] Researchers should optimize the reaction conditions for specific substrates.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., Benzaldehyde)

-

Ammonium acetate (or aqueous ammonia)

-

Solvent (e.g., Ethanol, Isopropanol, or Glacial Acetic Acid)

-

Oxidizing agent (e.g., Ferric chloride, Manganese dioxide, or Potassium permanganate) (optional, for aromatization of the dihydropyridine intermediate)[1]

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Standard glassware for work-up and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and ammonium acetate (1.1 eq).

-

Solvent Addition: Add the chosen solvent (e.g., ethanol) to the flask. The concentration of reactants can be optimized, but a typical starting point is a 0.5 M solution.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Isolation of Dihydropyridine (optional): If the 1,4-dihydropyridine intermediate is desired, the reaction mixture can be cooled to room temperature upon completion. The product may precipitate and can be collected by filtration. If it does not precipitate, the solvent can be removed under reduced pressure, and the residue purified.

-

Aromatization: For the synthesis of the final pyridine product, after the initial condensation, an oxidizing agent can be added to the reaction mixture for the in-situ oxidation of the dihydropyridine intermediate. Alternatively, the isolated dihydropyridine can be dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent.

-

Work-up: After cooling the reaction mixture to room temperature, pour it into ice-water. If a precipitate forms, collect it by filtration, wash with cold water, and dry. If no precipitate forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation